FLT3-ITD Biochemical Inhibition Potency: Flt3/itd-IN-4 vs Clinical Comparators
Flt3/itd-IN-4 (Methanone 16) inhibits FLT3-ITD kinase activity with an IC50 of 2.3 nM in a cell-free biochemical assay . In the same study series, the clinically approved type II inhibitor quizartinib (AC220) served as the reference compound, and Methanone 16 was shown to inhibit FLT3-ITD at least as potently as quizartinib [1]. This places Flt3/itd-IN-4 in the low-nanomolar potency tier comparable to the most potent FLT3 inhibitors in clinical use.
| Evidence Dimension | Biochemical IC50 against FLT3-ITD kinase |
|---|---|
| Target Compound Data | IC50 = 2.3 nM (Flt3/itd-IN-4, Compound 16) |
| Comparator Or Baseline | Quizartinib (AC220): IC50 in comparable low-nM range (exact value assay-dependent; clinical potency well-characterized) |
| Quantified Difference | Methanone 16 inhibits FLT3-ITD at least as potently as quizartinib (qualitative statement from primary paper; direct head-to-head IC50 values in identical assay conditions not separately tabulated for Compound 16 vs AC220 in the publicly available abstract) |
| Conditions | Cell-free Z'-LYTE kinase assay with purified FLT3-ITD protein |
Why This Matters
For procurement decisions, this confirms that Flt3/itd-IN-4 provides biochemical potency comparable to a clinically validated FLT3 inhibitor, making it a suitable tool compound for studies requiring potent FLT3-ITD target engagement without the intellectual property or sourcing constraints of proprietary clinical candidates.
- [1] Sellmer A, Pilsl B, Beyer M, et al. A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. European Journal of Medicinal Chemistry. 2020;193:112232. doi:10.1016/j.ejmech.2020.112232 View Source
